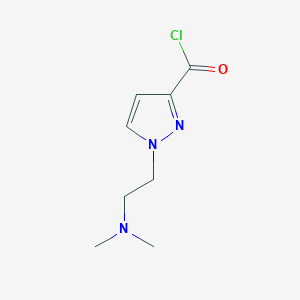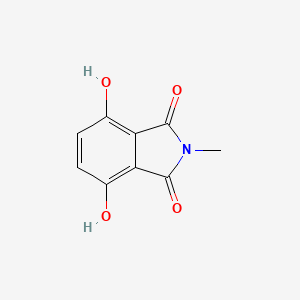
4,7-Dihydroxy-2-methylisoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-2-methylisoindoline-1,3-dione is a chemical compound belonging to the isoindoline-1,3-dione family These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines, followed by further functionalization to introduce the hydroxyl and methyl groups . Another method includes the reaction of maleimides or maleic anhydride with styrenes, forming the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydroxy-2-methylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
4,7-Dihydroxy-2-methylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxy-2-methylisoindoline-1,3-dione involves its interaction with various molecular targets and pathways. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: The parent compound, known for its diverse biological activities.
N-isoindoline-1,3-diones: A class of compounds with similar structures and reactivity.
2-(2-(3,4-dihydroxyphenyl)ethyl) isoindolin-1,3-dione: A derivative with additional functional groups and potential biological activities.
Uniqueness
4,7-Dihydroxy-2-methylisoindoline-1,3-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activities. Its dual hydroxyl groups and methyl group make it a versatile molecule for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
4,7-dihydroxy-2-methylisoindole-1,3-dione |
InChI |
InChI=1S/C9H7NO4/c1-10-8(13)6-4(11)2-3-5(12)7(6)9(10)14/h2-3,11-12H,1H3 |
Clé InChI |
ZFXZZDPFMCDVGF-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=C(C=CC(=C2C1=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(hydroxymethyl)-1,2-oxazol-3-yl]boronic acid](/img/structure/B13974514.png)
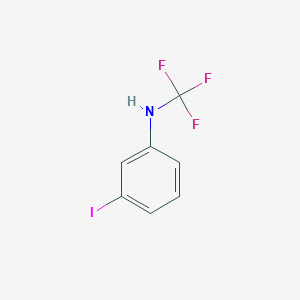


![Bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B13974548.png)
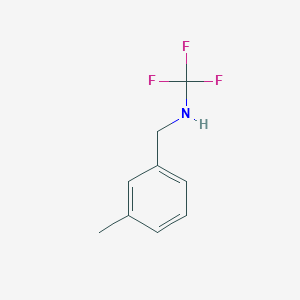
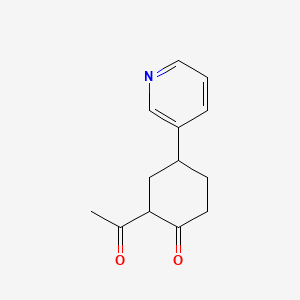
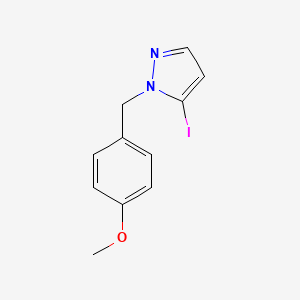
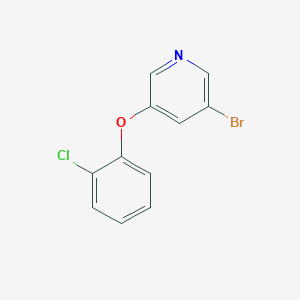

![N-[(1S)-4-bromo-2,3-dihydro-1H-inden-1-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13974605.png)

